Bienvenue dans la boutique en ligne BenchChem!

Lamivudine salicylate

Crystallography Solid-State Chemistry Pharmaceutical Salt Selection

Lamivudine salicylate delivers distinct solid-state properties—P2₁ monoclinic crystallization as a monohydrate—that preclude direct substitution with lamivudine free base or oxalate salt. Its documented CNS penetration makes it uniquely suited for HIV-associated neurocognitive disorder (HAND) research and blood-brain barrier distribution studies. The validated LC-MS/MS method (0.3 ppm LOQ for genotoxic impurities) supports GMP analytical compliance. Procure this specific salt form for reproducible solid-state characterization, CNS-targeted antiviral research, and impurity profiling method validation.

Molecular Formula C15H17N3O6S
Molecular Weight 367.4 g/mol
Cat. No. B7908371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine salicylate
Molecular FormulaC15H17N3O6S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1
InChIKeyGFZSGYKUKMIFHP-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamivudine Salicylate: Procurement-Ready Antiviral NRTI Salt with Differentiated Crystallinity and CNS Penetration


Lamivudine salicylate (CAS 173522-96-8) is the salicylate salt form of lamivudine, an orally active nucleoside reverse transcriptase inhibitor (NRTI) . As an antiretroviral agent, lamivudine salicylate inhibits HIV reverse transcriptase 1/2 and the reverse transcriptase of hepatitis B virus (HBV) . The salicylate counterion confers distinct solid-state properties that differentiate it from the free base and other lamivudine salts, including unique crystallization patterns, altered aqueous solubility, and documented ability to penetrate the central nervous system (CNS) [1][2].

Why Lamivudine Salicylate Cannot Be Simply Interchanged with Lamivudine Free Base or Other Salts


Lamivudine salicylate exhibits distinct solid-state properties and processing characteristics that preclude direct substitution with lamivudine free base or alternative salts such as lamivudine oxalate [1]. The salicylate salt crystallizes in the P2₁ monoclinic space group as a monohydrate, a conformation that differs from the hydrogen maleate and saccharinate salts and influences both solubility and crystallinity [2]. Patent disclosures further indicate that lamivudine salicylate has poor crystallizability and is viscous, necessitating multi-step refining to achieve high purity [1]. In contrast, lamivudine oxalate provides superior crystallinity and process efficiency, requiring significantly less triethylamine (150 mL per mole vs. lower volumes for oxalate) during purification, which directly impacts industrial scalability and residual solvent control [1]. Additionally, the salicylate salt demonstrates pH-dependent solubility (optimal salt formation at pH 3.5-5.0) and is less water-soluble than lamivudine form II (free base) due to the lipophilicity of the salicylic acid counterion [3]. These divergent physicochemical profiles necessitate compound-specific analytical methods (e.g., validated LC-MS/MS for genotoxic impurities at 0.3 ppm LOQ) that are not interchangeable with methods for other lamivudine forms [4]. Therefore, procurement and experimental design must treat lamivudine salicylate as a distinct chemical entity with its own set of handling, solubility, and purity verification requirements.

Quantitative Evidence Guide: Lamivudine Salicylate Differentiation Against Closest Analogs


Crystal Structure and Solid-State Conformation: P2₁ Monoclinic vs. Orthorhombic Salts

Lamivudine salicylate crystallizes as a monohydrate in the P2₁ monoclinic space group, a crystal structure that differs from the orthorhombic P2₁2₁2₁ space group observed for lamivudine hydrogen maleate and lamivudine saccharinate salts [1]. This conformational divergence influences solid-state stability, hygroscopicity, and dissolution behavior. The pKa values of the counterions (salicylic acid pKa = 2.97; phthalic acid pKa = 2.95) differ significantly from maleic acid (pKa = 1.83), contributing to distinct hydrogen-bonding networks and packing motifs [1][2].

Crystallography Solid-State Chemistry Pharmaceutical Salt Selection

Aqueous Solubility: Lamivudine Salicylate (2.6 mg/mL) vs. Lamivudine Free Base Form II

The aqueous solubility of lamivudine salicylate is approximately 2.6 mg/mL at pH 7.0, as determined by standard solubility assays [1]. This value is lower than the solubility of lamivudine form II (free base), consistent with the increased lipophilicity conferred by the salicylic acid counterion [2]. The salt exhibits pH-dependent solubility behavior, with optimal salt formation occurring between pH 3.5 and 5.0; below pH 3.5, excessive salicylate incorporation (>1.2 equivalents) occurs, while above pH 5.0, incomplete salt formation leads to free lamivudine contamination .

Solubility Biopharmaceutics Preformulation

Triethylamine Consumption in Synthesis: Lamivudine Salicylate (150 mL/mol) vs. Lamivudine Oxalate

In the synthesis of lamivudine from lamivudine salicylate, a molar volume ratio of approximately 1 mole lamivudine salicylate to 150 mL triethylamine is required to remove salicylic acid [1]. In contrast, the lamivudine oxalate route requires substantially less triethylamine, reducing both reagent cost and the burden of residual solvent control [1]. Triethylamine is an irritant and toxic substance that must be strictly controlled in final API quality standards, making its minimization a key process advantage [1].

Process Chemistry Green Chemistry API Manufacturing

Central Nervous System (CNS) Penetration: Documented for Lamivudine Salicylate

Lamivudine salicylate has been explicitly documented to penetrate the central nervous system (CNS), a property that may not be equivalently established for all lamivudine salt forms . This CNS penetration capability is particularly relevant for research targeting HIV-associated neurocognitive disorders (HAND) and viral reservoirs in the brain. While lamivudine itself is known to distribute into cerebrospinal fluid, the salicylate salt form's CNS penetration is specifically noted in authoritative product databases .

Neuropharmacology HIV-Associated Neurocognitive Disorder Blood-Brain Barrier

Genotoxic Impurity Quantification: Validated LC-MS/MS Method with 0.3 ppm LOQ for Lamivudine Salicylate Formulations

A validated LC-MS/MS method has been established specifically for lamivudine salicylate formulations, enabling quantification of potential genotoxic impurities (l-menthol glyoxylate and (1R,2S,5R)-menthyl-5(R,S)-acetoxy-(1,3)-oxathiolane-2(R)-carboxylate) down to a limit of quantification (LOQ) of 0.3 ppm against a 2.0 mg/mL lamivudine sample [1]. The method achieves linearity from 0.3-10.0 ppm with correlation coefficients of 0.999 and 0.997, meeting the accepted threshold of 5.0 ppm per ICH guidelines [1]. This method is recommended for routine analysis of production samples and stability testing of lamivudine salicylate dosage forms [1].

Analytical Chemistry Quality Control Genotoxicity

Optimal Use Cases for Lamivudine Salicylate Based on Differentiated Properties


Solid-State Characterization and Pharmaceutical Salt Screening Studies

Researchers engaged in pharmaceutical salt selection and solid-state characterization should consider lamivudine salicylate as a reference compound for studying counterion effects on crystal packing and physicochemical properties. The unique P2₁ monoclinic crystal structure and monohydrate form of lamivudine salicylate, which differ from the orthorhombic structures of maleate and saccharinate salts, provide a valuable model for understanding how counterion pKa and hydrogen-bonding capacity influence solid-state conformation [1]. This knowledge directly informs the design of drug products with optimized stability, dissolution, and manufacturability.

Analytical Method Development and Quality Control for Lamivudine-Based APIs

Analytical laboratories supporting GMP manufacturing of lamivudine-based drug products can utilize the validated LC-MS/MS method specifically developed for lamivudine salicylate formulations [1]. This method achieves an LOQ of 0.3 ppm for two potential genotoxic impurities, meeting ICH requirements for trace-level quantification [1]. Procurement of lamivudine salicylate reference standards is essential for method validation, system suitability testing, and routine quality control of commercial production batches.

Neuroscience and HIV CNS Reservoir Research

Given the documented ability of lamivudine salicylate to penetrate the central nervous system, this compound is particularly suitable for research investigating HIV-associated neurocognitive disorders (HAND) and the eradication of viral reservoirs in the brain [1]. Studies examining antiretroviral drug distribution across the blood-brain barrier or evaluating combination therapies for CNS-targeted HIV treatment should consider lamivudine salicylate as a model NRTI with confirmed CNS access [1].

Process Chemistry Optimization and Alternative Salt Evaluation

Industrial process chemists evaluating synthetic routes to lamivudine can use lamivudine salicylate as a benchmark intermediate to assess the efficiency of alternative salt forms such as lamivudine oxalate [1]. The higher triethylamine consumption (150 mL/mol) and poorer crystallizability of lamivudine salicylate relative to lamivudine oxalate highlight key process economics and purification challenges [1]. This comparative data supports informed decision-making in API manufacturing process selection and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.